molecular formula C16H17N3O2 B565190 Amonafide-d6 CAS No. 1217039-92-3

Amonafide-d6

Numéro de catalogue: B565190
Numéro CAS: 1217039-92-3
Poids moléculaire: 289.368
Clé InChI: UPALIKSFLSVKIS-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amonafide-d6 is a labeled variant of Amonafide . It is a Topo II inhibitor and an antitumor agent . This compound is also known as Nafidimide-d6, Quinamed-d6, and Xanafide-d6 . It has a molecular weight of 289.36 and a molecular formula of C16H11D6N3O2 .


Molecular Structure Analysis

This compound has a molecular formula of C16H11D6N3O2 . The structure of Amonafide, which this compound is based on, can be found in various databases .

Applications De Recherche Scientifique

Anticancer Properties and Derivatives

Amonafide is recognized for its anticancer potential, particularly as a DNA intercalator and topoisomerase II inhibitor. Researchers Norton et al. (2008) synthesized derivatives of amonafide to retain its anticancer properties while avoiding toxic metabolism. These derivatives, termed numonafides, demonstrated similar cancer cell-selective growth inhibition and were effective against metastatic potential markers (Norton et al., 2008). Zhu et al. (2007) synthesized a novel amonafide analogue, R16, showing more potent anticancer activity than amonafide, particularly against multidrug-resistant cells (Zhu et al., 2007). Liu et al. (2011) explored numonafides like MEAN and AN, finding them similarly effective as amonafide in cancer treatment but with reduced toxicity (Liu et al., 2011).

Mechanisms of Action and Efficacy

Van Quaquebeke et al. (2007) developed a novel naphthalimide derivative, UNBS3157, with a mechanism inducing autophagy and senescence in cancer cells, offering higher efficacy and lower toxicity compared to amonafide (Van Quaquebeke et al., 2007). Xie et al. (2011) developed 5-non-amino aromatic substituted naphthalimides, aiming to avoid amonafide's high-variable toxicity and demonstrating better activity against certain cell lines (Xie et al., 2011).

Potential in Specific Cancers

Freeman et al. (2012) highlighted the potential of amonafide in treating secondary and treatment-associated acute myeloid leukemia, though its survival advantage over standard care was not demonstrated in randomized studies (Freeman et al., 2012). Zhao et al. (2018) explored a glycopolymer/nanodiamond hybrid drug delivery system using amonafide for breast cancer treatment, showcasing effective cancer cell inhibition (Zhao et al., 2018).

Comparison with Other Topoisomerase II Inhibitors

Green et al. (2011) analyzed gene expression studies to compare the chemoresistance and chemosensitivity profiles of amonafide with other TopoII inhibitors, revealing unique properties that could enhance its efficacy in combination therapies (Green et al., 2011).

Clinical Trials and Safety

Allen et al. (2010) conducted phase I trials of amonafide as monotherapy and in combination with cytarabine in patients with poor-risk acute myeloid leukemia, showing significant antileukemic activity and an acceptable safety profile (Allen et al., 2010).

Mécanisme D'action

Target of Action

Amonafide-d6 primarily targets DNA topoisomerase II (Topo II) . Topo II is an essential enzyme that alters the topologic states of DNA during transcription, playing a crucial role in DNA replication, transcription, and chromosome segregation .

Mode of Action

This compound is a DNA intercalating agent and an inhibitor of Topo II . As an intercalating agent, it inserts itself between the DNA base pairs, causing distortions in the DNA helix. This distortion interferes with the normal functioning of Topo II, inhibiting its ability to manage DNA supercoiling and hindering DNA replication and transcription .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Topo II cycle . By inhibiting Topo II, this compound disrupts the normal cell cycle, leading to cell cycle arrest . This disruption can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Studies on amonafide suggest that it is metabolized in humans byN-acetyl transferase-2 (NAT2) into a toxic form . The rate of acetylation can vary among individuals, affecting the drug’s bioavailability

Result of Action

The primary result of this compound action is the induction of apoptosis in cancer cells . It achieves this by disrupting the normal cell cycle, leading to cell cycle arrest and subsequent cell death . This compound has been studied in patients with various types of malignant solid tumors and has shown activity in Acute Myeloid Leukemia (AML) .

Orientations Futures

Amonafide, the non-deuterated form of Amonafide-d6, has been studied in the treatment of cancer, specifically secondary and treatment-associated acute myeloid leukemia (AML) . It’s possible that this compound could be explored in similar contexts in the future.

Analyse Biochimique

Biochemical Properties

Amonafide-d6, like its parent compound Amonafide, is a DNA intercalating agent and an inhibitor of topoisomerase II . It interacts with the ATPase domain of human topoisomerase IIα . The action of this compound against topoisomerase II is largely ATP independent . It leads to cleavage of DNA at a very restricted set of sites compared to other topoisomerase II poisons .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It induces DNA cleavage, tumor cell cycle arrest, and apoptosis in a topoisomerase II-dependent manner . It also exhibits potent inhibitory activity against cisplatin-resistant tumor cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with topoisomerase II. It functions as a topoisomerase II poison, stabilizing topoisomerase II covalent complexes . This leads to the interruption of the breakage/reunion reaction of the enzyme, resulting in the accumulation of topoisomerase II-DNA covalent intermediate, the cleavage complex, and causing cell death .

Temporal Effects in Laboratory Settings

For instance, Amonafide has been shown to induce DNA double-strand breaks, tumor cell cycle arrest, and apoptosis in a topoisomerase II-dependent manner .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently lacking. Studies on Amonafide, the parent compound, have shown that it has significant anticancer activity in various human tumor cell lines .

Metabolic Pathways

Amonafide, the parent compound of this compound, is metabolized in part to N-acetyl-amonafide . This metabolic process involves the polymorphic N-acetyl transferase 2 (NAT2) .

Transport and Distribution

As a DNA intercalating agent, it is expected to be distributed within the nucleus where it interacts with DNA and topoisomerase II .

Subcellular Localization

This compound, like its parent compound Amonafide, is expected to localize in the nucleus due to its role as a DNA intercalating agent . It may also be found in the cytoplasm where it can interact with topoisomerase II .

Propriétés

IUPAC Name

5-amino-2-[2-[bis(trideuteriomethyl)amino]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-18(2)6-7-19-15(20)12-5-3-4-10-8-11(17)9-13(14(10)12)16(19)21/h3-5,8-9H,6-7,17H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPALIKSFLSVKIS-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)N)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.